molecular formula C23H21N3O3S B2626923 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1203036-62-7

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2626923
M. Wt: 419.5
InChI Key: FAADFIJBIOKFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a small molecule that has a unique chemical structure, which makes it a promising candidate for various research purposes.

Scientific Research Applications

N-Protecting Group in Synthesis

  • The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in the synthesis of certain thiazetidine dioxides. This group is selectively removed using specific reagents, with the efficiency varying depending on the substituents on the phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Antioxidant Properties

  • A derivative containing the benzo[d]thiazol moiety demonstrated significant antioxidant activity, comparable to vitamin C, suggesting its potential in oxidative stress-related applications (Abd-Almonuim et al., 2020).

Anthelmintic Activity

  • Novel urea derivatives with a benzo[d]thiazol moiety showed promising anthelmintic activity against certain parasites. The presence of specific substituents on the phenyl ring enhanced this activity (Sarkar et al., 2013).

Acetylcholinesterase Inhibition

  • Aryl-urea-benzofuranylthiazoles hybrids, related in structure to the compound , exhibited potent inhibition of acetylcholinesterase, a target in Alzheimer's disease treatment (Kurt et al., 2015).

Antitumor Activities

  • Some thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of this compound class in cancer research (Ling et al., 2008).

Fluorescent Chemosensor for Metal Ions

  • Pyrazoline derivatives of benzo[d]thiazol were effective in detecting Fe3+ ions, suggesting the utility of similar compounds in chemical sensing applications (Khan, 2020).

Antimicrobial and Anti-inflammatory Activities

  • Imidazothiazole sulfides and sulfones with a similar molecular backbone exhibited both antimicrobial and anti-inflammatory properties, indicating potential pharmacological applications (Shetty et al., 2010).

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-19-11-10-15(12-20(19)29-2)14-24-23(27)25-17-7-5-6-16(13-17)22-26-18-8-3-4-9-21(18)30-22/h3-13H,14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADFIJBIOKFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.